

Application Notes and Protocols for BMS-303141 in Cell Culture

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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B10782889

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Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACL), a crucial enzyme in cellular metabolism.[1][2] ACL catalyzes the conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate, a key step linking glucose metabolism to the biosynthesis of fatty acids and cholesterol.[1][3] By inhibiting ACL, **BMS-303141** effectively blocks de novo lipid synthesis and has demonstrated significant effects on cell proliferation, apoptosis, and inflammatory responses in various cell types.[4][5] These attributes make it a valuable tool for studying metabolic pathways in cancer and other diseases.

Mechanism of Action

BMS-303141 exerts its biological effects primarily through the inhibition of ATP-citrate lyase. This leads to a depletion of the cytosolic pool of acetyl-CoA, a vital precursor for the synthesis of fatty acids and cholesterol.[1][3] The reduction in acetyl-CoA levels can also impact other cellular processes, such as histone acetylation.[6][7] In certain cancer cells, such as hepatocellular carcinoma (HCC), treatment with **BMS-303141** has been shown to induce endoplasmic reticulum (ER) stress, which in turn activates the p-eIF2 α /ATF4/CHOP signaling pathway, leading to apoptosis.[4][7] Furthermore, **BMS-303141** has been observed to modulate inflammatory responses in endothelial cells and macrophages.[5][8]

Quantitative Data Summary

The following table summarizes the effective concentrations and IC50 values of **BMS-303141** in various cell lines and assays.

Cell Line	Assay Type	IC50 Value	Effective Concentration	Reference
Recombinant human ACL	Enzyme Inhibition Assay	0.13 μ M	-	[1][2]
HepG2	Lipid Synthesis Inhibition	8 μ M	10-20 μ M for proliferation inhibition	[4][9]
Huh-7	Cell Proliferation	-	10-20 μ M	[4]
ESCC	Cell Viability	-	10-80 μ M	[1]
HL-60	Cell Growth	~10-20 μ M	-	[6]
HUVEC	Inflammation Assay	-	10 μ M (4h pretreatment)	[1][8]

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol describes the determination of the effect of **BMS-303141** on the viability of hepatocellular carcinoma cells (HepG2) using a colorimetric MTT assay.

Materials:

- **BMS-303141** (CAS No. 943962-47-8)
- HepG2 cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin solution
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- 96-well cell culture plates
- Microplate reader

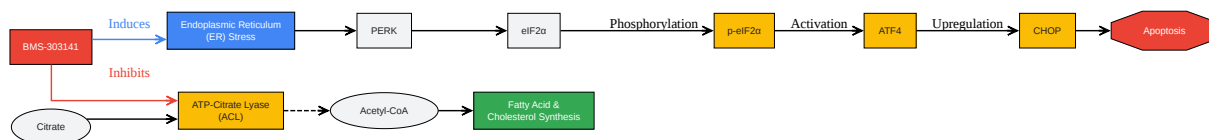
Procedure:

- Cell Seeding:
 - Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
 - Trypsinize and count the cells. Seed 5×10^3 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **BMS-303141** in DMSO.
 - Prepare serial dilutions of **BMS-303141** in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
 - Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of **BMS-303141** or vehicle control (DMSO).
 - Incubate the plate for 48 hours at 37°C and 5% CO₂.
- MTT Assay:
 - After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plate for an additional 4 hours at 37°C.

- Carefully remove the medium from each well without disturbing the formazan crystals.
- Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance at 540 nm using a microplate reader.
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

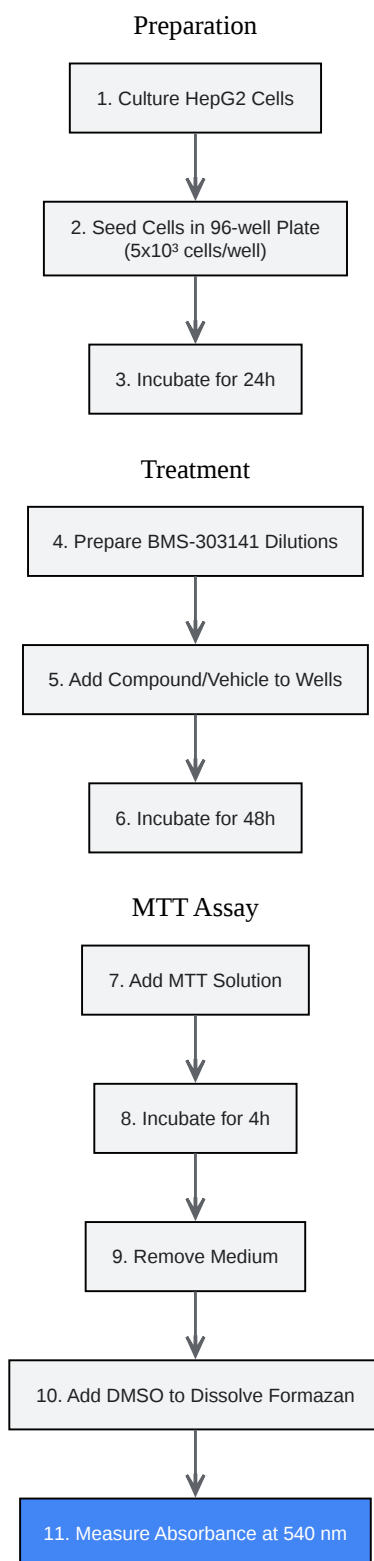
Signaling Pathway of BMS-303141 in Hepatocellular Carcinoma Cells



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Caption: **BMS-303141** inhibits ACL, leading to ER stress-induced apoptosis in HCC cells.

Experimental Workflow for Cell Viability Assay



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Caption: Workflow for assessing cell viability after **BMS-303141** treatment using an MTT assay.

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- To cite this document: BenchChem. [Application Notes and Protocols for BMS-303141 in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10782889#bms-303141-experimental-protocol-for-cell-culture]

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